molecular formula C26H29FN4O B2726054 {6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone CAS No. 1326890-01-0

{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone

Cat. No. B2726054
CAS RN: 1326890-01-0
M. Wt: 432.543
InChI Key: HNYUZNWVCOIRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H29FN4O and its molecular weight is 432.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Applications

A study by Żak et al. (2021) explored the use of a fluorine-labeled PET ligand for the histamine H4 receptor. The compound demonstrated in vitro nanomolar affinity for H4R and ability to cross the blood-brain barrier in rats. However, it did not show suitable characteristics for in vivo imaging of the receptor by PET due to no significant difference in accumulation between lesioned and intact brain sides (Żak et al., 2021).

Electrochemical Studies

Research conducted by Srinivasu et al. (1999) focused on the electrochemical characteristics of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its precursors. The study provided insights into the reduction mechanisms and acid-base equilibria of the compounds, contributing to a better understanding of their electrochemical behavior (Srinivasu et al., 1999).

Medicinal Chemistry and Structure-Activity Relationships

Vacher et al. (1999) worked on improving the oral bioavailability of a novel class of 5-HT1A receptor agonists, leading to compounds with enhanced and long-lasting agonist activity. This work highlights the importance of fluorine substitution in medicinal chemistry for developing more effective pharmaceutical agents (Vacher et al., 1999).

Photochemical Studies

Mella et al. (2001) investigated the photochemistry of ciprofloxacin in aqueous solutions, revealing how irradiation leads to low-efficiency substitution and decarboxylation. Understanding the photostability and reaction pathways of such compounds is crucial for developing safer and more effective drugs (Mella et al., 2001).

Solubility Assessment

Ross and Riley (1990) evaluated the solubility of fluoroquinolones as a function of pH, temperature, and salt concentration. Their findings contribute to optimizing the pharmaceutical formulation and enhancing the bioavailability of these antimicrobials (Ross & Riley, 1990).

properties

IUPAC Name

[6-fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O/c1-19-7-3-4-8-24(19)29-13-15-30(16-14-29)25-21-17-20(27)9-10-23(21)28-18-22(25)26(32)31-11-5-2-6-12-31/h3-4,7-10,17-18H,2,5-6,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYUZNWVCOIRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.